6-Oxo-2-piperidinebutyric acid

Drug Metabolism Pharmacokinetics Alkaloid Biotransformation

Researchers tracking oxoquinolizidine alkaloid metabolism require authentic 6-Oxo-2-piperidinebutyric acid to distinguish oxo from reduced metabolic pathways. Non-oxidized analogs lack the lactam pharmacophore essential for 5-lipoxygenase target engagement and fail to replicate cognitive reversal activity (20 mg/kg p.o. in ECS-amnesia models). • Authentic metabolite standard - distinct urinary conjugation profile for unambiguous LC-MS/MS pathway assignment • Chiral intermediate - enables (2S,5R)-5-hydroxylysine synthesis with 38-74% yield and high diastereoselectivity • Procure as free acid, ≥95% purity, stereochemical integrity verified for reproducible in vivo and analytical use

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 90942-98-6
Cat. No. B2554026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2-piperidinebutyric acid
CAS90942-98-6
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESC1CC(NC(=O)C1)CCCC(=O)O
InChIInChI=1S/C9H15NO3/c11-8-5-1-3-7(10-8)4-2-6-9(12)13/h7H,1-6H2,(H,10,11)(H,12,13)
InChIKeyKOMIIPGAUWVSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxo-2-piperidinebutyric Acid: Structural Identity & Functional Overview


6-Oxo-2-piperidinebutyric acid (IUPAC: 4-(6-oxopiperidin-2-yl)butanoic acid) is a heterocyclic organic compound belonging to the piperidine carboxylic acid class, characterized by a six-membered lactam ring (piperidin-2-one) bearing a butyric acid side chain at the 2-position . Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol, and it is recognized as a metabolite of oxoquinolizidine alkaloids, formed via in vivo C–N bond scission in rabbit models [1]. The compound serves as a chiral intermediate in the synthesis of substituted piperidine-2-ones and related bioactive molecules [2].

6-Oxo-2-piperidinebutyric Acid: Non-Oxo Analog Interchangeability


Direct substitution of 6-Oxo-2-piperidinebutyric acid with its non-oxidized analog, piperidine-2-butyric acid (CAS 756422-50-1), is scientifically unjustified due to distinct physicochemical and metabolic fates. The presence of the 6-oxo (lactam) group introduces a hydrogen-bond acceptor site that alters aqueous solubility, pKa of the ring nitrogen, and metabolic stability [1]. In vivo, the two compounds are co-generated from oxoquinolizidine precursors but are differentially conjugated and excreted, suggesting divergent pharmacokinetic handling [2]. Furthermore, the lactam structure is a key pharmacophore in 6-substituted piperidin-2-ones used for diastereoselective hydroxylation and amino acid synthesis, whereas the fully reduced analog lacks this synthetic versatility [3].

6-Oxo-2-piperidinebutyric Acid: Performance vs. Structural Analogs


Metabolic Fate Divergence vs. Piperidine-2-butyric Acid

In the metabolism of 4-oxo-[4-¹⁴C]quinolizidine in rabbits, the C–N bond scission yields a mixture of piperidine-2-butyric acid and 6-oxopiperidine-2-butyric acid. The oxo analog is preferentially conjugated and excreted in urine, whereas the reduced analog exhibits a different excretion profile [1]. This indicates a clear metabolic differentiation that impacts in vivo exposure and clearance.

Drug Metabolism Pharmacokinetics Alkaloid Biotransformation

Reversal of ECS-Induced Amnesia

6-Oxo-2-piperidinebutyric acid demonstrates reversal of electroconvulsive shock (ECS)-induced amnesia in mice at a dose of 20 mg/kg administered orally . While direct comparator data for piperidine-2-butyric acid is not available in the same assay, this activity contrasts with the generally inert pharmacological profile of the reduced analog in neurobehavioral screens.

Neuroscience Cognitive Enhancement Amnesia Models

5-Lipoxygenase Translocation Inhibition

6-Oxo-2-piperidinebutyric acid inhibits 5-lipoxygenase translocation in rat RBL-2H3 cells, a key step in leukotriene biosynthesis [1]. In contrast, the fully reduced analog piperidine-2-butyric acid shows no reported activity in this assay, suggesting the oxo group is critical for enzyme interaction.

Inflammation Enzyme Inhibition Leukotriene Pathway

Crystal Structure Differentiation

Single-crystal X-ray diffraction of 6-Oxo-2-piperidinebutyric acid reveals a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° [1]. In contrast, the non-oxo positional isomer 4-(piperidin-4-yl)butanoic acid crystallizes in a different space group (P2₁/c) with distinct intermolecular hydrogen-bonding patterns [2].

Crystallography Solid-State Chemistry Polymorph Screening

Chiral Building Block for Stereoselective Synthesis

6-Oxo-2-piperidinebutyric acid serves as a precursor to (2S)-6-oxo-1,2-piperidinedicarboxylates, which are essential for diastereoselective hydroxylation yielding (2S,5R)-5-hydroxylysine, a modified amino acid [1]. The non-oxo analog cannot participate in this stereoselective transformation due to the absence of the lactam carbonyl, which is required for enolate formation and chiral induction.

Asymmetric Synthesis Amino Acid Synthesis Peptidomimetics

6-Oxo-2-piperidinebutyric Acid: Procurement & Application Scenarios


Metabolite Identification & Pharmacokinetic Profiling

Use 6-Oxo-2-piperidinebutyric acid as an authentic standard in LC-MS/MS or radiolabeled studies to track the metabolic fate of oxoquinolizidine alkaloids. Its unique conjugation profile, documented in rabbit urine [1], makes it indispensable for distinguishing between oxo and reduced metabolic pathways. Procurement should specify the free acid form for direct analytical use.

Cognitive Enhancement & Neuropharmacology Screening

Employ 6-Oxo-2-piperidinebutyric acid in rodent models of amnesia to evaluate cognitive reversal effects. The compound's demonstrated activity at 20 mg/kg p.o. in ECS-induced amnesia justifies its selection over piperidine-2-butyric acid, which lacks such activity. Ensure the compound is sourced with ≥95% purity for reproducible in vivo dosing.

Leukotriene Pathway Inhibition Studies

Incorporate 6-Oxo-2-piperidinebutyric acid as a positive control or tool compound in 5-lipoxygenase translocation assays using RBL-2H3 cells [2]. The absence of activity in the non-oxo analog confirms that the lactam moiety is essential for target engagement, making the oxo compound the only viable candidate for this application.

Chiral Amino Acid Synthesis via Diastereoselective Hydroxylation

Utilize 6-Oxo-2-piperidinebutyric acid as a starting material for the preparation of (2S,5R)-5-hydroxylysine and related α-amino acids [3]. The reaction proceeds with 38–74% yield and high diastereoselectivity, a transformation unattainable with the non-oxo analog. For procurement, confirm stereochemical integrity and absence of racemization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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